

Application Notes and Protocols for Flow Cytometry using MitoTracker Deep Red FM

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and apoptosis. Assessing mitochondrial health and function is crucial in various research fields, including cancer biology, neurodegenerative diseases, and drug discovery. **MitoTracker Deep Red FM** is a far-red fluorescent dye that specifically labels mitochondria in live cells.[1][2] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[3][4] A key feature of **MitoTracker Deep Red FM** is its mild thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[5][6][7] This property makes it an ideal probe for multiparametric analysis by flow cytometry, allowing for the simultaneous evaluation of mitochondrial mass and other cellular markers through immunophenotyping.[8][9]

Principle of the Assay

MitoTracker Deep Red FM passively diffuses across the plasma membrane of live cells and accumulates in the mitochondria due to the negative mitochondrial membrane potential.[3][6] The dye contains a thiol-reactive chloromethyl group that covalently binds to matrix proteins, leading to stable mitochondrial staining.[5][7] The fluorescence intensity of the dye is proportional to the mitochondrial mass and is also influenced by the mitochondrial membrane potential. In flow cytometry, cells with higher mitochondrial mass or a more hyperpolarized mitochondrial membrane will exhibit a stronger fluorescent signal. This allows for the



quantitative assessment of mitochondrial content and provides insights into cellular metabolic activity and health.

Data Presentation

Table 1: Properties and Recommended Conditions for

MitoTracker Deep Red FM

Parameter	Value	Reference
Excitation Maximum	644 nm	[5][6][10]
Emission Maximum	665 nm	[5][6][10]
Recommended Laser Line	633 nm or 640 nm	[1][11]
Recommended Emission Filter	660/20 nm bandpass or similar	[11]
Stock Solution Concentration	1 mM in anhydrous DMSO	[6][10]
Working Concentration Range	20 - 500 nM	[6][10]
Incubation Time	15 - 45 minutes at 37°C	[10][12]
Fixability	Well-retained after formaldehyde or methanol fixation	[6][9]

Experimental Protocols Materials and Reagents

- MitoTracker Deep Red FM dye (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium (serum-free for staining)
- Suspension or adherent cells of interest



- Flow cytometry tubes
- Fixative (e.g., 4% paraformaldehyde in PBS) Optional
- · Permeabilization buffer (if performing intracellular antibody staining) Optional
- Flow cytometer equipped with a 633 nm or 640 nm laser

Preparation of Reagents

1 mM MitoTracker Deep Red FM Stock Solution:

- Bring the vial of lyophilized **MitoTracker Deep Red FM** (e.g., 50 μg) to room temperature.
- Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For 50 μg of the dye (Molecular Weight: 543.57 g/mol), this would be approximately 92 μL of DMSO.[6][10]
- Vortex briefly to ensure the dye is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6][10] The solution is stable for up to two weeks when stored properly.[6]

Working Solution (Example for 100 nM):

- Dilute the 1 mM stock solution in pre-warmed (37°C) serum-free cell culture medium or PBS to the desired final working concentration (typically between 20-200 nM).[10] For example, to prepare 1 mL of 100 nM working solution, add 0.1 μL of the 1 mM stock solution to 1 mL of medium.
- The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol for Suspension Cells

 Harvest cells and count them. Adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed serum-free medium.[10]



- Add the MitoTracker Deep Red FM working solution to the cell suspension.
- Incubate the cells for 15-45 minutes at 37°C, protected from light.[12]
- After incubation, centrifuge the cells at 400 g for 5 minutes and discard the supernatant.[10]
- Wash the cells twice with PBS by centrifuging at 400 g for 5 minutes and resuspending the pellet in fresh PBS for each wash.[10]
- Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
- (Optional) If combining with surface antibody staining, this can be performed before or after MitoTracker staining. If performing intracellular staining, proceed with fixation and permeabilization steps after the MitoTracker staining and washing.
- Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the dye.

Protocol for Adherent Cells

- Grow adherent cells on culture plates or coverslips to the desired confluency.
- Remove the culture medium and wash the cells once with pre-warmed PBS.
- Add the pre-warmed MitoTracker Deep Red FM working solution to the cells, ensuring the entire surface is covered.
- Incubate for 15-30 minutes at 37°C, protected from light.[10]
- Remove the staining solution and wash the cells twice with pre-warmed cell culture medium or PBS.[10]
- Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
- Neutralize the dissociation reagent and transfer the cells to a flow cytometry tube.



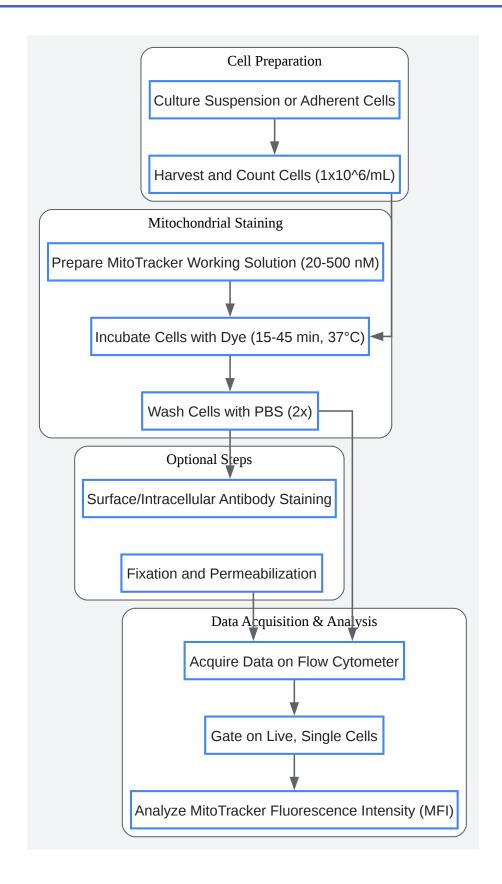
- Centrifuge the cells at 400 g for 5 minutes and resuspend them in an appropriate buffer for flow cytometry.
- (Optional) Proceed with any additional antibody staining, fixation, or permeabilization steps as required.
- Analyze the cells by flow cytometry.

Data Analysis

- Gating Strategy: First, gate on the cell population of interest based on forward scatter (FSC)
 and side scatter (SSC) to exclude debris. If a viability dye is used, gate on the live cell
 population.
- Fluorescence Measurement: Analyze the fluorescence intensity of MitoTracker Deep Red
 FM in the appropriate channel (e.g., APC or Cy5 channel).
- Quantification: The mean or median fluorescence intensity (MFI) of the dye can be used as a
 quantitative measure of mitochondrial mass.[8] Changes in MFI between different
 experimental conditions can indicate alterations in mitochondrial content or membrane
 potential.

Mandatory Visualizations

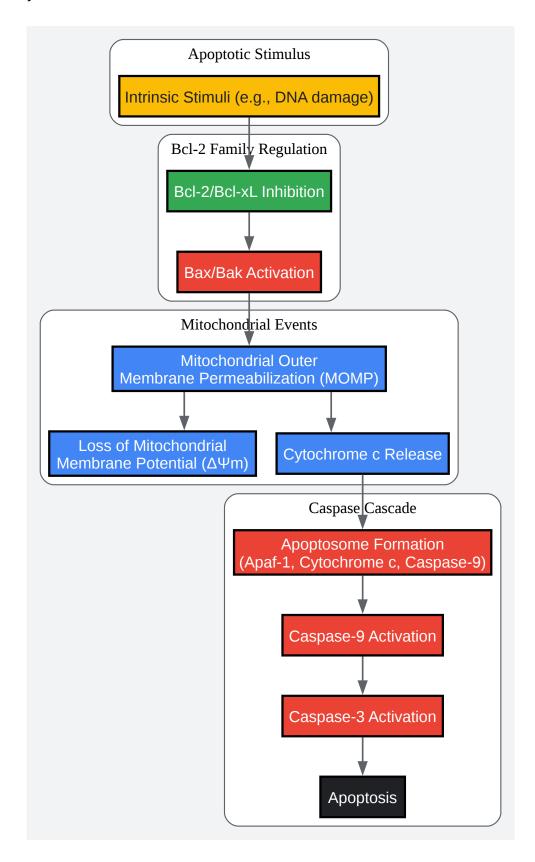




Click to download full resolution via product page



Caption: Experimental workflow for mitochondrial analysis using **MitoTracker Deep Red FM** by flow cytometry.





Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway highlighting the central role of mitochondrial events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. MitoTracker™ Deep Red FM Dye, for flow cytometry 5 vials x 20 tests | Buy Online [thermofisher.com]
- 3. MitoTracker Deep Red FM TargetMol [targetmol.com]
- 4. abpbio.com [abpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]
- 7. adooq.com [adooq.com]
- 8. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 9. MitoTracker[™] Deep Red FM Dye, for flow cytometry FAQs [thermofisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]
- 12. MitoTracker Deep Red FM | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry using MitoTracker Deep Red FM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262682#flow-cytometry-protocol-using-mitotracker-deep-red-fm]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com